Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both bromophenyl and methylphenyl groups in its structure suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 3-bromophenylamine reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.
Glycinate Formation: The intermediate sulfonamide is then reacted with methyl chloroacetate in the presence of a base (e.g., sodium hydride) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Methyl N-(3-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Methyl N-(3-iodophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Uniqueness
Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of the bromine atom, which can participate in specific reactions such as bromination and coupling reactions. This makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXGIIYYOMPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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